Octahydro-1H-pyrrolo[1,2-a]azepine
Overview
Description
Octahydro-1H-pyrrolo[1,2-a]azepine: is a nitrogen-containing heterocyclic compound with the molecular formula C9H17N. This compound is a structural skeleton found in several important families of alkaloids, such as the Stemona alkaloids . It is known for its unique bicyclic structure, which consists of a seven-membered ring fused to a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing octahydro-1H-pyrrolo[1,2-a]azepine involves the triflate-mediated intramolecular Schmidt reaction. This reaction starts with substituted 3-(1-azidocyclohexyl)propanol derivatives, which undergo an initial intramolecular SN2 reaction between the azide moiety and the triflate. This forms an intermediate spirocyclic aminodiazonium salt, which then undergoes a 1,2-shift/N2-elimination followed by hydride-mediated iminium salt reduction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. Industrial synthesis may also involve continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-pyrrolo[1,2-a]azepine can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Octahydro-1H-pyrrolo[1,2-a]azepine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various nitrogen-containing heterocycles and alkaloids.
Biology: It is used in the study of biological processes and as a scaffold for designing bioactive molecules.
Mechanism of Action
The mechanism of action of octahydro-1H-pyrrolo[1,2-a]azepine involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular targets and pathways depend on the specific derivatives and their intended applications.
Comparison with Similar Compounds
Pyrrolo[1,2-a]indoles: These compounds share a similar bicyclic structure but with an indole ring instead of an azepine ring.
Stemona Alkaloids: These alkaloids have a similar core structure and are found in the Stemonaceae family.
Securinega Alkaloids: These alkaloids also contain a [1,2-a]azepine nucleus and are isolated from plants of the Flueggea and Securinega genera.
Uniqueness: Octahydro-1H-pyrrolo[1,2-a]azepine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and serve as a versatile scaffold for bioactive molecules makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2,3,5,6,7,8,9,9a-octahydro-1H-pyrrolo[1,2-a]azepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-5-9-6-4-8-10(9)7-3-1/h9H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAVZTHZDCOEFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CCCN2CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5715-05-9 | |
Record name | NSC145105 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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